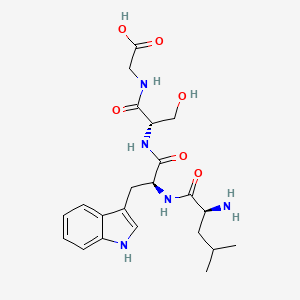
L-Leucyl-L-tryptophyl-L-serylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucyl-L-tryptophyl-L-serylglycine is a tetrapeptide composed of the amino acids leucine, tryptophan, serine, and glycine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of biochemical processes and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-tryptophyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucyl-L-tryptophyl-L-serylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can affect the tryptophan residue, leading to the formation of kynurenine.
Reduction: Peptide bonds are generally stable under reducing conditions, but disulfide bonds (if present) can be reduced.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Fluorescent dyes, biotinylation reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while biotinylation can result in a biotin-tagged peptide.
Applications De Recherche Scientifique
L-Leucyl-L-tryptophyl-L-serylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mécanisme D'action
The mechanism of action of L-Leucyl-L-tryptophyl-L-serylglycine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Leucyl-L-tryptophyl-L-seryl-L-tyrosine: Another tetrapeptide with similar properties but different biological activities.
L-Leucyl-L-tryptophyl-L-seryl-L-alanine: Similar structure but with alanine instead of glycine, leading to different interactions and effects.
Uniqueness
L-Leucyl-L-tryptophyl-L-serylglycine is unique due to its specific sequence and the presence of glycine, which imparts flexibility to the peptide chain. This flexibility can influence its binding properties and biological activities, making it distinct from other similar peptides.
Propriétés
Numéro CAS |
671192-44-2 |
|---|---|
Formule moléculaire |
C22H31N5O6 |
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C22H31N5O6/c1-12(2)7-15(23)20(31)26-17(8-13-9-24-16-6-4-3-5-14(13)16)22(33)27-18(11-28)21(32)25-10-19(29)30/h3-6,9,12,15,17-18,24,28H,7-8,10-11,23H2,1-2H3,(H,25,32)(H,26,31)(H,27,33)(H,29,30)/t15-,17-,18-/m0/s1 |
Clé InChI |
OIALSVFPCPLOFS-SZMVWBNQSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)NCC(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


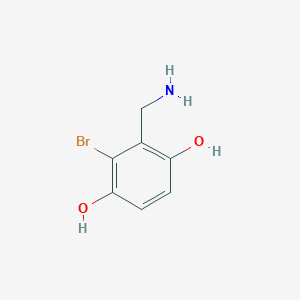
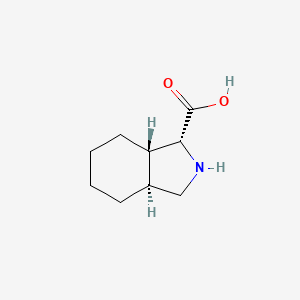
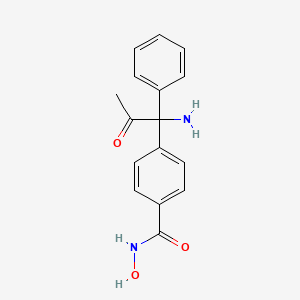
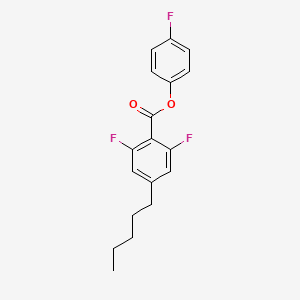
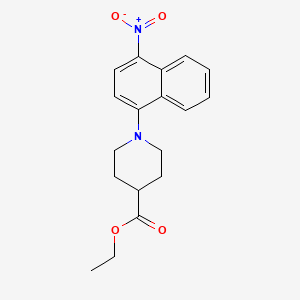
![N-(2-Chloroethyl)-N'-[3-(5-methoxypentyl)phenyl]urea](/img/structure/B12530236.png)
![4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate](/img/structure/B12530243.png)
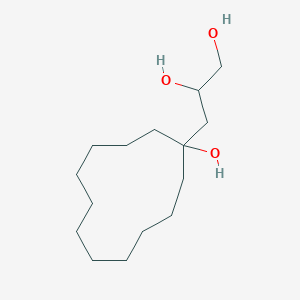
![N-(5-Bromopyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B12530252.png)
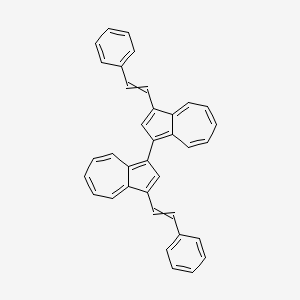
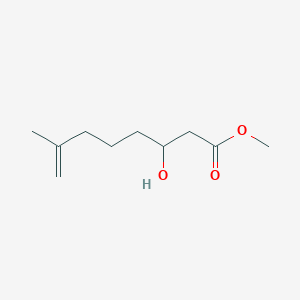
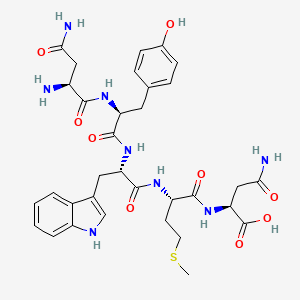
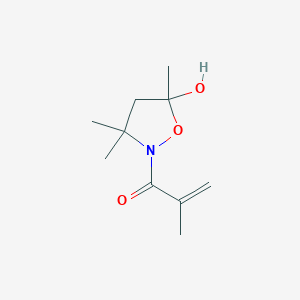
![2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine](/img/structure/B12530293.png)
